4,4,5,5-Tetramethyl-2-(2-(1-methylcycloheptyl)vinyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with appropriate alkenes or alkynes in the presence of transition metal catalysts. For example, hydroboration of alkenes or alkynes using pinacolborane can be catalyzed by transition metals such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across alkenes or alkynes.
Borylation: Introduction of boron-containing groups into organic molecules.
Coupling Reactions: Formation of carbon-carbon bonds using boron-containing intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper . Reaction conditions typically involve mild temperatures, inert atmospheres, and sometimes the use of solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions include boron-containing organic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and imaging agents due to its unique reactivity and ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-oxygen and boron-carbon bonds. These bonds are crucial for its reactivity in hydroboration and borylation reactions. The molecular targets and pathways involved include the activation of alkenes and alkynes, facilitating their transformation into boron-containing products .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the ethenyl and cycloheptyl groups, commonly used in hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used for borylation of arenes and synthesis of conjugated copolymers.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A compound with an imidazole ring, used in various organic transformations.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane lies in its complex structure, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the 1-methylcycloheptyl group and the ethenyl linkage allows for unique interactions and transformations not possible with simpler analogs.
Properties
Molecular Formula |
C16H29BO2 |
---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-14(2)15(3,4)19-17(18-14)13-12-16(5)10-8-6-7-9-11-16/h12-13H,6-11H2,1-5H3/b13-12+ |
InChI Key |
QQJZNVFWXDJCCQ-OUKQBFOZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCCCC2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCCCC2)C |
Origin of Product |
United States |
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